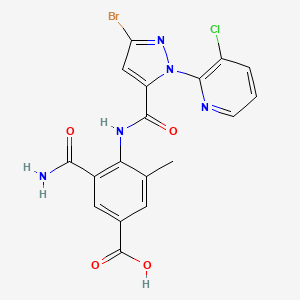
Cyantraniliprole metabolite IN-K5A79
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyantraniliprole metabolite IN-K5A79 is a significant compound in the field of agricultural chemistry. It is a metabolite of cyantraniliprole, an insecticide belonging to the diamide class. Cyantraniliprole is known for its effectiveness against a wide range of insect pests, including those with mandibulate and piercing-sucking mouthparts . The metabolite IN-K5A79 is characterized by its molecular formula C18H13BrClN5O4 and a molecular weight of 478.6839 .
Méthodes De Préparation
The preparation of Cyantraniliprole metabolite IN-K5A79 involves several synthetic routes and reaction conditions. The industrial production methods typically include the synthesis of cyantraniliprole followed by its metabolic conversion to IN-K5A79. The synthetic route involves the use of various reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity .
Analyse Des Réactions Chimiques
Cyantraniliprole metabolite IN-K5A79 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Cyantraniliprole metabolite IN-K5A79 has a wide range of scientific research applications. In chemistry, it is used as a reference material for analytical methods development and validation. In biology, it is studied for its effects on insect physiology and metabolism. In medicine, it is investigated for its potential use in developing new insecticides with improved efficacy and safety profiles. In industry, it is used in the formulation of insecticidal products for agricultural and residential use .
Mécanisme D'action
The mechanism of action of Cyantraniliprole metabolite IN-K5A79 involves the activation of ryanodine receptors in insect muscle cells. This leads to the unregulated release of calcium ions from internal stores, resulting in continuous muscle contraction, paralysis, and eventual death of the insect. The molecular targets of this compound are the ryanodine receptor channels, which play a crucial role in muscle contraction and relaxation .
Comparaison Avec Des Composés Similaires
Cyantraniliprole metabolite IN-K5A79 is unique compared to other similar compounds due to its specific mode of action and high efficacy against a broad spectrum of insect pests. Similar compounds include chlorantraniliprole and flubendiamide, which also belong to the diamide class of insecticides. this compound stands out due to its improved stability and effectiveness under various environmental conditions .
Propriétés
Formule moléculaire |
C18H13BrClN5O4 |
|---|---|
Poids moléculaire |
478.7 g/mol |
Nom IUPAC |
4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-carbamoyl-5-methylbenzoic acid |
InChI |
InChI=1S/C18H13BrClN5O4/c1-8-5-9(18(28)29)6-10(15(21)26)14(8)23-17(27)12-7-13(19)24-25(12)16-11(20)3-2-4-22-16/h2-7H,1H3,(H2,21,26)(H,23,27)(H,28,29) |
Clé InChI |
UMNDSUUBLGSBEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane](/img/structure/B13857463.png)

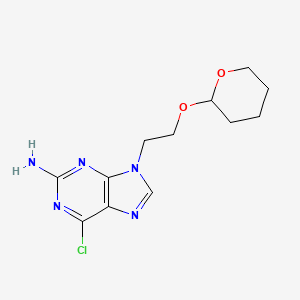
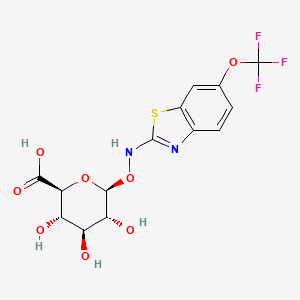


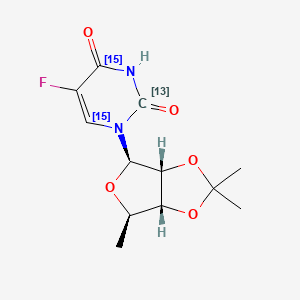
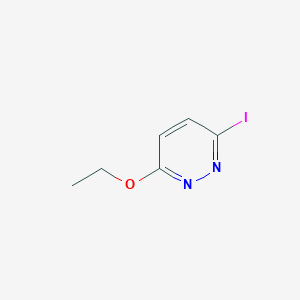
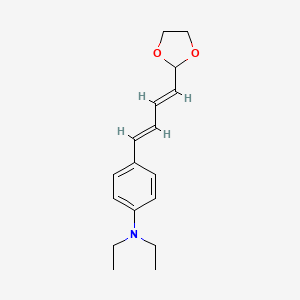
![Methyl 2-methylsulfonyl-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13857517.png)
![2,3-Dihydro-N-(4-methoxy-2-methylphenyl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1H-indole-1-carboxamide](/img/structure/B13857519.png)

![1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)

